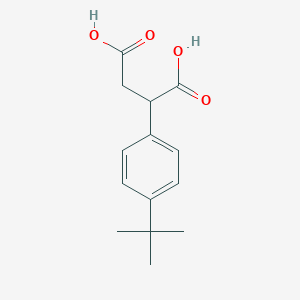
4-Chloro-5-phenylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-phenylnicotinonitrile is an organic compound with the molecular formula C12H7ClN2 It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 4-position and a phenyl group at the 5-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-phenylnicotinonitrile typically involves multi-step reactions. One common method includes the following steps:
Thionyl Chloride Reaction: The starting material is treated with thionyl chloride under reflux conditions for about 1 hour.
Sodium Ethanolate Reaction: The intermediate product is then reacted with sodium ethanolate in ethanol at 50°C for 1 hour, followed by cooling to 0°C.
Dimethyl Sulfoxide Reaction: The product is further reacted with water and dimethyl sulfoxide at 110°C for 1 hour.
Toluene Reaction: The resulting compound is refluxed in toluene for 6 hours, followed by an additional 2 hours of reflux.
Trichlorophosphate Reaction: Finally, the compound is treated with trichlorophosphate and lithium chloride under reflux for 3 hours.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves similar multi-step reactions with optimized conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Chloro-5-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to form amines or other reduced products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-Chloro-5-phenylnicotinonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Chloro-5-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Chloro-2-nitroaniline:
4-Chloro-5-(4-nitro-phenyl)-nicotinonitrile: A similar compound with a nitro group at the 4-position of the phenyl ring.
Uniqueness
4-Chloro-5-phenylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a phenyl group makes it a valuable intermediate in organic synthesis and a potential candidate for various applications .
属性
分子式 |
C12H7ClN2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC 名称 |
4-chloro-5-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7ClN2/c13-12-10(6-14)7-15-8-11(12)9-4-2-1-3-5-9/h1-5,7-8H |
InChI 键 |
DIKNEYIKZUZYPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=CN=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



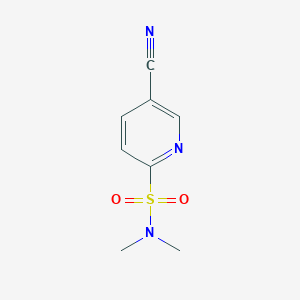

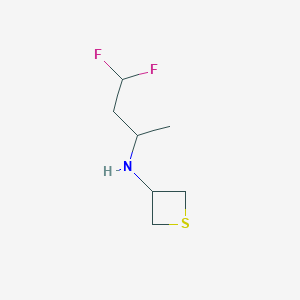
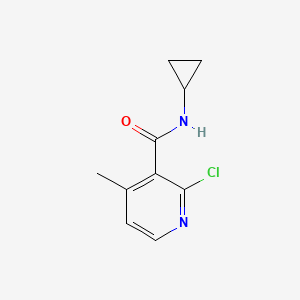

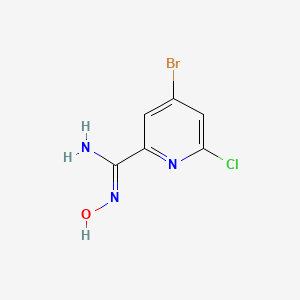
![(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13003510.png)
![2-Amino-1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003511.png)

![5-(2-Aminoethyl)-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13003543.png)


